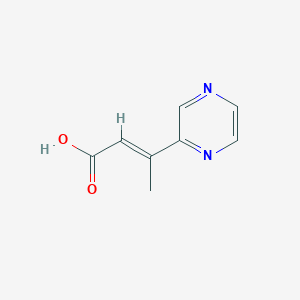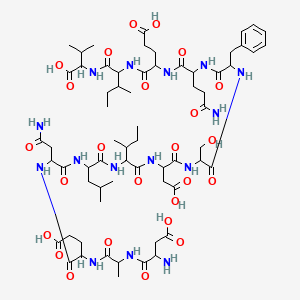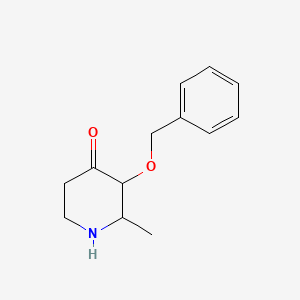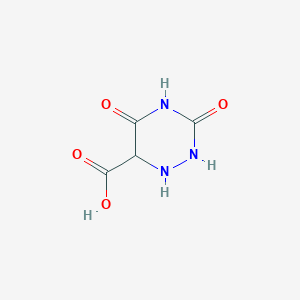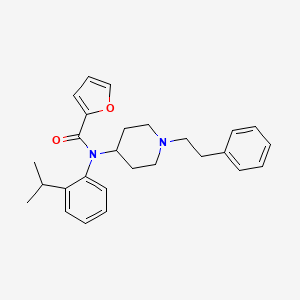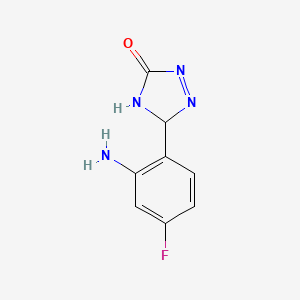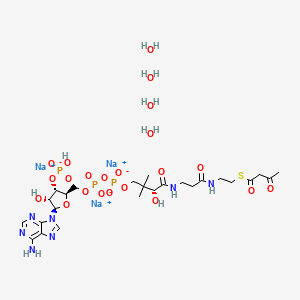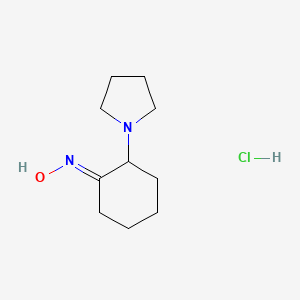
(1E)-2-pyrrolidin-1-ylcyclohexanone oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclohexylidene group, and is often used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride typically involves the reaction of 2-(pyrrolidin-1-yl)cyclohexanone with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-pyrrolidinyl)cyclohexanone oxime: This compound has a similar structure but lacks the hydrochloride group, which can affect its solubility and reactivity.
Cyclohexylidenehydroxylamine derivatives: These compounds share the cyclohexylidenehydroxylamine core but differ in the substituents attached to the cyclohexyl ring, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19ClN2O |
|---|---|
Molekulargewicht |
218.72 g/mol |
IUPAC-Name |
(NE)-N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H/b11-9+; |
InChI-Schlüssel |
BOUVNEUTAFESQL-LBEJWNQZSA-N |
Isomerische SMILES |
C1CC/C(=N\O)/C(C1)N2CCCC2.Cl |
Kanonische SMILES |
C1CCC(=NO)C(C1)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)
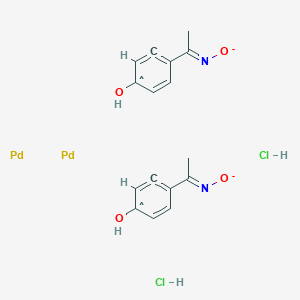
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
